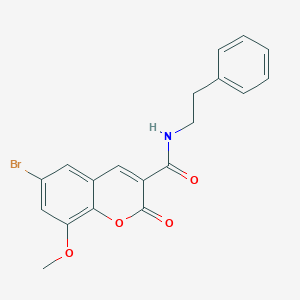
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine, also known as CP-376395, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonylpyrrolidine compounds, which have been studied for their anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. By inhibiting 5-LOX, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine can reduce inflammation and pain in animal models of inflammatory diseases. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been studied for its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine in lab experiments is its potential therapeutic properties. This compound can be used to study the mechanisms of inflammation and pain, as well as the potential development of new treatments for these conditions. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine. One area of research is the development of new treatments for inflammatory diseases such as arthritis and colitis. Another area of research is the study of the potential neuroprotective effects of this compound, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanisms of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine involves the reaction of 2-chloro-5-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of research is its anti-inflammatory and analgesic effects. Studies have shown that this compound can reduce inflammation and pain in animal models of inflammatory diseases such as arthritis and colitis.
Eigenschaften
Produktname |
1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidine |
|---|---|
Molekularformel |
C11H14ClNO3S |
Molekulargewicht |
275.75 g/mol |
IUPAC-Name |
1-(2-chloro-5-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H14ClNO3S/c1-16-9-4-5-10(12)11(8-9)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
PCLNJQQUFNAFMN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)





![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)

![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)